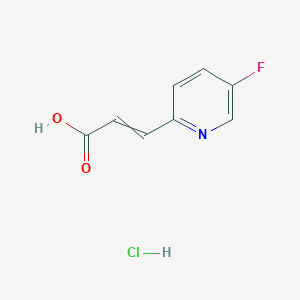

(E)-3-(5-fluoropyridin-2-yl)acrylic acid hydrochloride

Description

“(E)-3-(5-Fluoropyridin-2-yl)acrylic Acid Hydrochloride” (CAS: 917760-91-9) is a fluorinated pyridine derivative characterized by an acrylic acid moiety conjugated to a 5-fluoropyridin-2-yl group in the E-configuration. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications. Its structure combines the electron-withdrawing fluorine atom at the pyridine ring’s 5-position with the α,β-unsaturated carboxylic acid system, which is critical for biological activity, particularly in enzyme inhibition or receptor binding . The compound is commercially available from suppliers such as Shanghai Ruipu Medical Technology and is utilized in drug discovery pipelines targeting kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

3-(5-fluoropyridin-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-5H,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQOYAXAULXMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737442 | |

| Record name | 3-(5-Fluoropyridin-2-yl)prop-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917760-91-9 | |

| Record name | 3-(5-Fluoropyridin-2-yl)prop-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 5-Fluoropyridin-2-yl Derivatives

A common approach involves acylation of 5-fluoropyridin-2-amine or its carbonyl derivatives with acrylic acid precursors. For example, patent EP0176846A2 describes a two-step protocol:

-

Step 1 : Reacting 2,4-dichloro-5-fluoro-benzoyl chloride with 3-dimethylaminoacrylic dimethylamide in anhydrous dioxane using triethylamine as an acid acceptor.

-

Step 2 : Hydrolysis of the intermediate under acidic conditions to yield the acrylic acid derivative.

Adapting this method, 5-fluoropyridine-2-carbonyl chloride can replace benzoyl chloride. Key parameters include:

-

Temperature : 50–60°C to balance reaction rate and byproduct formation.

-

Stoichiometry : A 1:1 molar ratio of acyl chloride to acrylic acid precursor ensures complete conversion.

Table 1 : Representative Acylation Conditions

Condensation Reactions with Acrylic Acid Precursors

Alternative routes employ Knoevenagel or Wittig reactions to form the α,β-unsaturated acrylic acid backbone. CN108314639A details a condensation strategy using BOC-protected prolinols:

-

Oxidation : BOC-L-prolinol is oxidized to the corresponding aldehyde.

-

BOC Deprotection : Treatment with HCl yields a reactive amine intermediate.

-

Condensation : Reaction with methyl acrylate in toluene under reflux forms the acrylic acid ester, followed by hydrolysis to the free acid.

For the target compound, 5-fluoropyridine-2-carbaldehyde serves as the electrophilic partner. The reaction is typically catalyzed by piperidine or morpholine to enhance enolate formation.

Critical Considerations :

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol or acetone). Key parameters include:

-

Stoichiometry : 1.1 equivalents of HCl to ensure complete protonation.

-

Temperature : Slow cooling (0–5°C) to promote crystalline product formation.

Example Protocol :

-

Dissolve (E)-3-(5-fluoropyridin-2-yl)acrylic acid (10 mmol) in anhydrous ethanol.

-

Bubble HCl gas until pH ≈ 1.0.

-

Stir at room temperature for 2 hours, then filter and wash with cold ether.

Optimization of Reaction Conditions

Solvent Effects

Non-polar solvents (toluene, dioxane) favor acylation by minimizing side reactions, while polar aprotic solvents (DMF, THF) improve condensation kinetics.

Catalytic Systems

-

Rhodium Catalysts : Enhance stereoselectivity in diazo-based routes but require stringent moisture control.

-

Copper(I) Iodide : Effective in Ullmann-type couplings for pyridine functionalization.

Analytical Characterization and Quality Control

1H NMR (DMSO-d6): δ 8.61 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 8.7, 2.4 Hz, 1H, pyridine-H), 7.51 (d, J = 15.9 Hz, 1H, CH=CO), 6.71 (d, J = 15.9 Hz, 1H, CH2=).

13C NMR : δ 167.2 (COOH), 158.1 (C-F), 140.3 (CH=CO), 123.9 (CH=).

Purity Assessment :

-

HPLC : >95% purity using a C18 column (MeCN:H2O = 70:30, 1 mL/min).

-

Melting Point : 150–152°C (decomposition observed above 160°C).

Comparative Analysis of Synthetic Approaches

Table 2 : Method Comparison

Industrial-Scale Production Considerations

Biological Activity

(E)-3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₇ClFNO₂ and a molecular weight of approximately 203.60 g/mol. Its structure features a pyridine ring substituted with a fluorine atom and an acrylic acid moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, leading to reduced tumor growth.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways critical in disease processes.

- Bioavailability : The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For example:

- Cell Line Studies : In vitro studies have shown that the compound can significantly reduce the viability of specific cancer cell lines, suggesting potential as an anticancer agent.

Interaction with Monocarboxylate Transporters (MCTs)

A study highlighted the compound's interaction with monocarboxylate transporters (MCTs), which are crucial in cancer metabolism. The compound was found to inhibit lactate uptake in cells expressing MCT1, indicating a potential mechanism for its anticancer effects .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer efficacy against several human cancer cell lines. The results showed:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung cancer) | 15.2 |

| MCF7 (breast cancer) | 12.8 |

| HeLa (cervical cancer) | 10.5 |

These findings suggest that the compound has significant potential as a therapeutic agent in oncology.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. This highlights its potential use in combination therapies aimed at enhancing the efficacy of existing treatments.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(5-Chloropyridin-2-yl)acrylic acid | Chlorine atom instead of fluorine | Moderate anticancer activity |

| 3-(5-Bromopyridin-2-yl)acrylic acid | Bromine atom; lower lipophilicity | Lower potency compared to fluorinated |

| 3-(5-Methylpyridin-2-yl)acrylic acid | Methyl group; altered electronic properties | Reduced interaction with MCTs |

The presence of fluorine in this compound enhances its stability and interaction with biological targets compared to these analogs .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

Electronic Effects: Fluorine at the pyridine’s 5-position (target compound) enhances electron-withdrawing properties compared to methyl or amino groups in analogues, influencing reactivity in nucleophilic additions or metal-catalyzed couplings .

Solubility and Stability : The hydrochloride salt form improves aqueous solubility relative to esterified analogues (e.g., methyl esters in ), which are more lipophilic but less stable under acidic conditions.

Biological Relevance : The α,β-unsaturated carbonyl system in the target compound enables Michael addition reactions, a mechanism exploited in covalent drug design. This feature is absent in 2-(pyridin-3-yl)acetic acid hydrochloride .

Functional Analogues with Trifluoromethyl Groups

Compounds like “(E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid” (CAS: 1005174-17-3) exhibit higher lipophilicity due to the trifluoromethyl group, which may enhance blood-brain barrier penetration but reduce solubility . In contrast, the target compound’s fluorine atom balances polarity and bioavailability.

Q & A

Q. What are the common synthetic routes for (E)-3-(5-fluoropyridin-2-yl)acrylic acid hydrochloride?

The compound is typically synthesized via a multi-step process involving coupling reactions. A key step is the Heck reaction or nucleophilic substitution between 5-fluoropyridine derivatives and acrylate precursors (e.g., tert-butyl acrylate or ethyl acrylate), followed by hydrolysis to yield the free acid. The hydrochloride salt is formed by treating the acid with HCl under controlled pH conditions. Reaction optimization includes temperature control (60–100°C) and solvent selection (e.g., DMF or THF) to maximize yield and purity .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regioselectivity and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves the crystal structure, particularly for assessing (E)-configuration stability. Polarimetry or circular dichroism may be used if chirality is introduced .

Q. Why is the hydrochloride form preferred in pharmacological studies?

The hydrochloride salt enhances aqueous solubility and bioavailability compared to the free acid. This is critical for in vitro assays (e.g., cell-based studies) and in vivo pharmacokinetic profiling. Solubility testing via UV-Vis spectroscopy or HPLC in buffers (pH 1–7.4) confirms stability under physiological conditions .

Advanced Research Questions

Q. What computational and experimental methods elucidate its supramolecular interactions?

Crystal structure analysis via single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and π-π stacking between the pyridine ring and adjacent molecules. Density functional theory (DFT) calculations predict electrostatic potential surfaces, while Cambridge Structural Database (CSD) surveys identify analogous interactions in related fluoropyridine derivatives .

Q. How does the 5-fluoropyridin-2-yl moiety influence biological activity?

The fluorine atom enhances electronegativity and metabolic stability, improving binding affinity to targets like kinases or GPCRs. Structure-activity relationship (SAR) studies compare halogenated analogs (Cl, Br, I) using competitive binding assays (e.g., SPR or ITC) to quantify dissociation constants (Kd). Molecular docking simulations further map interactions with active sites .

Q. What strategies mitigate challenges in its crystallization for structural studies?

Slow vapor diffusion (e.g., using methanol/water mixtures) promotes single-crystal growth. Additives like crown ethers or ionic liquids modulate crystallization kinetics. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data resolution. SHELXL or Olex2 software refines structures, accounting for disorder or twinning .

Q. How is its stability profiled under varying experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways via LC-MS. pH-dependent stability (1–12) identifies labile bonds (e.g., ester hydrolysis). Solid-state NMR and DSC analyze polymorphic transitions, while TGA quantifies thermal decomposition thresholds (>200°C) .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to minimize byproducts like (Z)-isomers or decarboxylated derivatives .

- Biological Assays : Use human serum albumin (HSA) binding assays to predict pharmacokinetics, correlating with logP values (measured via shake-flask method) .

- Crystallography : Employ SHELXD for phase problem resolution in twinned crystals, and PLATON for validating intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.